molecular formula C12H12BrNO2 B562660 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE CAS No. 1076199-59-1

7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE

Cat. No.: B562660
CAS No.: 1076199-59-1
M. Wt: 282.137
InChI Key: RHJNUFWFQIAFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.137. The purity is usually 95%.
BenchChem offers high-quality 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-bromopropoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJNUFWFQIAFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652495
Record name 7-(3-Bromopropoxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-59-1
Record name 7-(3-Bromopropoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Bromopropoxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure of 7-(3-bromopropoxy)-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 7-(3-bromopropoxy)-2(1H)-quinolinone

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive examination of a key derivative, 7-(3-bromopropoxy)-2(1H)-quinolinone. We will delve into its detailed molecular structure, elucidation through modern spectroscopic techniques, principal synthetic pathways with mechanistic insights, and its critical role as a versatile intermediate in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this important building block.

Molecular Structure and Physicochemical Properties

7-(3-bromopropoxy)-2(1H)-quinolinone is a bicyclic heterocyclic compound featuring a quinolinone core substituted at the 7-position with a flexible three-carbon linker terminating in a reactive bromine atom. This combination of a biologically relevant scaffold and a functionalized alkyl chain makes it a highly valuable synthon.

The core structure is a 2-quinolinone, also known as a carbostyril, which exists predominantly in the lactam form rather than its lactim tautomer.[2][3] The 7-position substituent is an ether-linked bromopropoxy group, providing a key site for further chemical modification via nucleophilic substitution.

Caption: Chemical structure of 7-(3-bromopropoxy)-2(1H)-quinolinone.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1076199-59-1 [4][5]
Molecular Formula C₁₂H₁₂BrNO₂ [4]
Molecular Weight 282.13 g/mol [4]
IUPAC Name 7-(3-bromopropoxy)quinolin-2(1H)-one

| Appearance | Off-White Solid |[4] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of 7-(3-bromopropoxy)-2(1H)-quinolinone is achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of the precursor 7-hydroxy-2(1H)-quinolinone with a suitable three-carbon electrophile, typically 1,3-dibromopropane.

Synthesis of the 7-Hydroxy-2(1H)-quinolinone Precursor

The key starting material, 7-hydroxy-2(1H)-quinolinone, can be efficiently prepared through the oxidation of its more accessible 3,4-dihydro counterpart.[6] A modern and high-yield approach utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent to introduce the C3-C4 double bond, aromatizing the heterocyclic ring.[7]

Core Directive: O-Alkylation

The central synthetic step is the nucleophilic attack of the 7-phenoxide ion on 1,3-dibromopropane.

Causality Behind Experimental Choices:

  • Base: A mild base such as potassium carbonate (K₂CO₃) is employed. Its primary function is to deprotonate the phenolic hydroxyl group at the 7-position, which is significantly more acidic than the lactam N-H proton. This ensures high regioselectivity for O-alkylation over N-alkylation.[8]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide nucleophile highly reactive, thereby facilitating the Sₙ2 reaction.

  • Reagent Stoichiometry: An excess of 1,3-dibromopropane is typically used. This statistical control minimizes the formation of the dimeric by-product, where a single 7-hydroxy-2(1H)-quinolinone molecule reacts at both ends of the dibromoalkane.

start 7-Hydroxy-2(1H)-quinolinone product 7-(3-bromopropoxy)-2(1H)-quinolinone start->product O-Alkylation (Sₙ2) reagents 1,3-Dibromopropane (Excess) reagents->product conditions K₂CO₃, DMF Heat conditions->product

Caption: Synthetic workflow for 7-(3-bromopropoxy)-2(1H)-quinolinone.

Experimental Protocol: Synthesis

Self-Validating System: This protocol includes in-process checks (TLC) and a purification step (recrystallization) to ensure the isolation of a high-purity final product, validated by spectroscopic analysis.

  • Reaction Setup: To a solution of 7-hydroxy-2(1H)-quinolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and 1,3-dibromopropane (3.0 eq).

  • Reaction Execution: Heat the mixture to 60-70 °C and stir under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 7-(3-bromopropoxy)-2(1H)-quinolinone as an off-white solid.

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the structure of 7-(3-bromopropoxy)-2(1H)-quinolinone relies on a combination of spectroscopic methods. The following data are predicted based on established values for quinolinone scaffolds and standard chemical shift theory.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This technique is crucial for identifying the arrangement of protons in the molecule. The spectrum will clearly show signals for the aromatic protons, the vinyl protons of the lactam ring, and the three distinct methylene groups of the bromopropoxy chain.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.6 broad s 1H NH -1 Labile proton of the lactam amide.
~7.85 d 1H H -4 Vinyl proton α to the carbonyl, coupled to H-3.
~7.70 d 1H H -5 Aromatic proton ortho to the lactam fusion, coupled to H-6.
~7.00 dd 1H H -6 Aromatic proton coupled to both H-5 and H-8.
~6.95 d 1H H -8 Aromatic proton ortho to the ether linkage.
~6.45 d 1H H -3 Vinyl proton β to the carbonyl, coupled to H-4.
~4.20 t 2H O-CH₂ -CH₂-CH₂-Br Methylene group attached to the electron-withdrawing ether oxygen.
~3.70 t 2H O-CH₂-CH₂-CH₂ -Br Methylene group attached to the electron-withdrawing bromine atom.

| ~2.30 | p | 2H | O-CH₂-CH₂ -CH₂-Br | Central methylene group, appearing as a pentet due to coupling with adjacent CH₂ groups. |

¹³C NMR: This provides a map of the carbon skeleton. The number of distinct signals will confirm the 12 unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162.0 C =O (C-2) Carbonyl carbon of the lactam.
~160.5 C -7 Aromatic carbon directly attached to the ether oxygen.
~141.0 C -8a Aromatic quaternary carbon at the ring junction.
~139.5 C -4 Vinyl carbon α to the carbonyl.
~128.0 C -5 Aromatic CH carbon.
~122.0 C -4a Aromatic quaternary carbon at the ring junction.
~116.0 C -3 Vinyl carbon β to the carbonyl.
~114.5 C -6 Aromatic CH carbon.
~102.0 C -8 Aromatic CH carbon, shifted upfield by the adjacent ether.
~67.0 O -CH₂ Carbon of the methylene group attached to the ether oxygen.
~32.5 CH₂-Br Carbon of the methylene group attached to bromine.

| ~31.0 | -CH₂-C H₂-CH₂- | Central carbon of the propoxy chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic/Vinyl C-H
2950-2850 C-H Stretch Aliphatic C-H
~1660 C=O Stretch Lactam Carbonyl
1620-1580 C=C Stretch Aromatic & Vinyl C=C
~1240 C-O Stretch Aryl-Alkyl Ether

| ~650 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 281 and 283 with an approximate 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.

  • Key Fragmentation: A likely fragmentation pathway is the loss of the bromopropyl radical (•C₃H₆Br) or cleavage of the ether bond, providing further structural confirmation.

Relevance in Drug Discovery and Development

7-(3-bromopropoxy)-2(1H)-quinolinone is not an end-product therapeutic itself but rather a high-value building block for the synthesis of complex active pharmaceutical ingredients (APIs). The quinolinone core is a well-established pharmacophore, while the bromopropoxy tail serves as a reactive handle for introducing other molecular fragments.

Authoritative Grounding: The significance of this structural class is underscored by its use in synthesizing next-generation antipsychotic drugs. For instance:

  • Aripiprazole Analogs: The 3,4-dihydro version of the butoxy analog, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a documented key intermediate in the synthesis of Aripiprazole, a widely used atypical antipsychotic.[11][12]

  • Brexpiprazole Synthesis: The direct unsaturated analog, 7-(4-bromobutoxy)-2(1H)-quinolinone, is a crucial intermediate for Brexpiprazole (Rexulti®), another major antipsychotic agent.[13]

This establishes 7-(3-bromopropoxy)-2(1H)-quinolinone as a strategic synthon for:

  • Lead Optimization: Synthesizing novel analogs of existing drugs like Brexpiprazole to explore structure-activity relationships (SAR).

  • New Chemical Entities: Using the quinolinone scaffold as a starting point for entirely new drug discovery programs targeting a range of biological endpoints, including anticancer and antimicrobial activities.[14][15][16]

  • PROTACs and Chemical Probes: The terminal bromide allows for facile linkage to other ligands or functional moieties, making it suitable for the development of targeted protein degraders or chemical biology tools.

cluster_A Core Synthesis cluster_B Application in Drug Discovery Precursor 7-Hydroxy-2(1H)-quinolinone Target 7-(3-bromopropoxy)- 2(1H)-quinolinone Precursor->Target Alkylation API Novel API / Drug Analogs (e.g., Brexpiprazole Analogs) Target->API Nucleophilic Substitution (Final Coupling Step) Nucleophile Piperazine Derivatives or other Nucleophiles (Nu) Nucleophile->API

Sources

Methodological & Application

The Versatile Intermediate: A Guide to the Application of 7-(3-bromopropoxy)-quinoline-2(1H)-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including antipsychotic, antibacterial, and anticancer properties.[1][2] A key intermediate that unlocks access to a wide array of these valuable derivatives is 7-(3-bromopropoxy)-quinoline-2(1H)-one . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the safety considerations necessary for handling this reactive intermediate.

Physicochemical Properties and Handling

7-(3-bromopropoxy)-quinoline-2(1H)-one is a solid at room temperature. Its molecular structure features a quinolinone core, a flexible propoxy linker, and a reactive terminal bromide, making it an ideal electrophile for nucleophilic substitution reactions.

PropertyValueSource
CAS Number 1076199-59-1[3][4]
Molecular Formula C₁₂H₁₂BrNO₂[3]
Molecular Weight 282.13 g/mol [3]
Appearance Off-White to Pale Orange Solid[5]
Storage 2-8°C, Refrigerator[5]

Safety and Handling:

As a bromo-derivative and an alkylating agent, 7-(3-bromopropoxy)-quinoline-2(1H)-one requires careful handling to minimize exposure. Alkylating agents are potentially hazardous, and appropriate personal protective equipment (PPE) is mandatory.[6]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and nitrile gloves. For weighing and transfers of the solid, consider using a dust mask.[6][7]

  • Waste Disposal: All contaminated materials and waste should be disposed of in a designated hazardous waste container according to institutional and local regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar bromo- and quinoline-containing compounds should be followed. These compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[8]

Synthesis of 7-(3-bromopropoxy)-quinoline-2(1H)-one

The synthesis of the title compound is achieved through a straightforward O-alkylation of the commercially available 7-hydroxyquinolin-2(1H)-one with 1,3-dibromopropane. The hydroxyl group at the 7-position of the quinolinone ring acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in a Williamson ether synthesis.

Synthesis cluster_reactants Reactants cluster_products Product 7_hydroxy 7-hydroxyquinolin-2(1H)-one reagents K₂CO₃, Acetonitrile (CH₃CN) Heat (e.g., 50°C) dibromopropane 1,3-dibromopropane target_compound 7-(3-bromopropoxy)-quinoline-2(1H)-one reagents->target_compound O-alkylation Application cluster_reactants Reactants cluster_products Product target_compound 7-(3-bromopropoxy)- quinoline-2(1H)-one reagents Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMF or CH₃CN) Heat piperazine_derivative Piperazine Derivative (e.g., 1-(1-benzothiophen-4-yl)piperazine) final_product Drug Candidate / API (e.g., Brexpiprazole analogue) reagents->final_product Nucleophilic Substitution (Sₙ2)

Sources

Reaction conditions for 3-bromopropoxy linker attachment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for 3-Bromopropoxy Linker Attachment

Part 1: Strategic Overview

In the architecture of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the linker is not merely a bridge; it is a thermodynamic and kinetic determinant of ternary complex formation. The 3-bromopropoxy motif (R-O-(CH2)3-Br) serves as a critical "pre-made" aliphatic linker intermediate. It offers a precise 3-carbon spatial separation and a terminal electrophile (alkyl bromide) ready for nucleophilic displacement by a secondary amine or thiol on the opposing ligand.

However, the synthesis of this motif via the alkylation of a phenolic scaffold with 1,3-dibromopropane is deceptively simple. The primary failure mode is dimerization (bis-alkylation), where the desired product reacts a second time with the starting phenol to form the symmetric Ph-O-(CH2)3-O-Ph byproduct. This guide details the reaction engineering required to suppress this side reaction and maximize the yield of the mono-alkylated electrophile.

Part 2: Mechanistic Logic & Critical Variables

The reaction follows a classic Williamson Ether Synthesis (


) pathway. The deprotonated phenoxide ion attacks the primary carbon of 1,3-dibromopropane.
The Stoichiometry Trap

The rate-limiting factor for purity is the ratio of electrophile (dibromide) to nucleophile (phenol).

  • 1:1 Ratio: Statistically guarantees a statistical mixture of starting material, product, and dimer (~25:50:25).

  • Excess Dibromide (>3 equiv): Pushes the equilibrium toward the mono-substituted product by ensuring the phenoxide is statistically more likely to encounter a fresh dibromide molecule than a product molecule.

Solvent & Base Effects
  • Acetone/K2CO3: The "Gold Standard" for mildness. Potassium carbonate acts as a heterogeneous base. The reaction is slower but cleaner, minimizing elimination (E2) side products.

  • DMF/Cs2CO3: The "High-Performance" method. Cesium (Cs+) creates a "naked" phenoxide anion due to the "cesium effect" (poor cation solvation), significantly accelerating the rate. Recommended for sterically hindered phenols.

Part 3: Experimental Protocols

Protocol A: The "Robust" Method (K2CO3 / Acetone)

Best for: Standard phenols, gram-scale synthesis, minimizing E2 elimination.

Reagents:

  • Substrate: Phenolic Scaffold (1.0 equiv)

  • Linker Reagent: 1,3-Dibromopropane (3.0 - 5.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Solvent: Acetone (reagent grade, 0.1 M concentration relative to phenol)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Phenolic Scaffold and

    
     in Acetone. Stir at room temperature for 15 minutes to allow initial deprotonation.
    
  • Addition: Add 1,3-dibromopropane in a single portion. Note: Adding the phenol to the dibromide (reverse addition) can further reduce dimerization, but standard addition with excess dibromide is usually sufficient.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 12–16 hours. Monitor by TLC (stain with KMnO4 to visualize the alkyl bromide).
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KBr) through a celite pad or sintered glass funnel. Wash the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]

  • Purification (Critical): The crude oil contains the product and excess 1,3-dibromopropane.

    • High Vacuum: If the product is non-volatile, remove excess 1,3-dibromopropane (bp 167°C) by high-vacuum rotary evaporation or Kugelrohr distillation.

    • Flash Chromatography: Elute with Hexanes:EtOAc. The excess dibromide will elute near the solvent front (very non-polar); the mono-alkylated product will follow.

Protocol B: The "Rapid" Method (Cs2CO3 / MeCN or DMF)

Best for: Unreactive/hindered phenols, high-throughput library synthesis.

Reagents:

  • Substrate: Phenolic Scaffold (1.0 equiv)

  • Linker Reagent: 1,3-Dibromopropane (3.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Workflow:

  • Setup: Combine Phenol,

    
    , and 1,3-dibromopropane in MeCN.
    
  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Warning: Higher temperatures in DMF can promote E2 elimination, forming the allyl ether byproduct. Do not exceed

      
      .
      
  • Workup (DMF specific): Dilute with EtOAc and wash copiously with water/brine (3x) to remove DMF. Dry organic layer over

    
    .
    
  • Purification: Proceed as in Protocol A.

Part 4: Data & Troubleshooting

Table 1: Optimization of Reaction Parameters

ParameterConditionOutcomeRecommendation
Stoichiometry 1.0 equiv Dibromide40% Dimer / 30% ProductAvoid
Stoichiometry 3.0 equiv Dibromide<5% Dimer / >85% ProductStandard
Base

(Acetone)
Slow (16h), CleanBest for scale-up
Base NaH (DMF)Fast (<1h), MessyRisk of elimination/runaway
Base

(MeCN)
Fast (3h), High YieldBest for difficult substrates
Additive NaI / KI (0.1 eq)Accelerates

Use if reaction stalls

Part 5: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic dimerization, alongside the Finkelstein activation strategy.

G Phenol Phenolic Scaffold (Nucleophile) Intermediate Transition State (Phenoxide + Alkyl Bromide) Phenol->Intermediate Base (K2CO3) Dibromide 1,3-Dibromopropane (Electrophile) Dibromide->Intermediate Excess (3-5 equiv) Product 3-Bromopropoxy Linker (Target Mono-Adduct) Intermediate->Product Primary Path (k1) Dimer Bis-Phenoxy Dimer (Parasitic Byproduct) Product->Dimer + Phenol (k2) (If Dibromide Depleted) KI KI Catalyst (Finkelstein) KI->Intermediate Activates R-Br -> R-I

Figure 1: Reaction pathway logic. High equivalents of dibromide suppress the secondary reaction path (red dashed line) that leads to dimerization.

References

  • Preparation of 4-(3-bromopropyl)phenol. PrepChem. (Standard protocol for phenolic alkylation with dihalides).

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. (Review of linker chemistry including alkyl halides).

  • Regioselective Monobromination of Phenols. PMC (NIH). (Context on phenol reactivity and bromination dynamics).

  • Williamson Ether Synthesis. Chemistry LibreTexts. (Foundational mechanism and side reactions like E2 elimination).

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses. Frontiers in Chemistry, 2020. (Application of linkers in VHL/CRBN ligand synthesis).

Sources

Preparation of 7-(3-bromopropoxy)-quinoline-2(1H)-one via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-(3-Bromopropoxy)-quinoline-2(1H)-one via Williamson Ether Synthesis

Part 1: Executive Summary & Chemical Context

The synthesis of 7-(3-bromopropoxy)-quinoline-2(1H)-one represents a critical functionalization step in the production of "third-generation" antipsychotic pharmacophores. This moiety serves as the lipophilic anchor and linker in serotonin-dopamine activity modulators (SDAMs) similar to Brexpiprazole and Aripiprazole .

The core challenge in this transformation is the regioselective O-alkylation of the ambident nucleophile 7-hydroxyquinoline-2(1H)-one (7-hydroxycarbostyril). This substrate possesses three potential nucleophilic sites: the phenolic oxygen (C7-OH), the amide nitrogen (N1), and the carbonyl oxygen (C2=O). Furthermore, the use of a dihaloalkane (1,3-dibromopropane) introduces the risk of competitive dimerization (bis-ether formation).

This guide details a high-fidelity protocol using a modified Williamson ether synthesis optimized for O-selectivity and mono-alkylation , ensuring high purity suitable for downstream medicinal chemistry applications.

Part 2: Retrosynthetic Analysis & Mechanism

To ensure process control, one must understand the competing pathways. The reaction is a classic


 substitution.
Mechanism & Selectivity Logic
  • Deprotonation: The base (

    
    ) deprotonates the C7-hydroxyl group (
    
    
    
    ). The resulting phenoxide is stabilized by resonance but remains the most nucleophilic site compared to the amidic nitrogen (
    
    
    ).
  • Nucleophilic Attack: The phenoxide attacks the terminal carbon of 1,3-dibromopropane.

  • The "Dimer" Trap: Once the mono-ether is formed, it contains a terminal bromide. If the concentration of the starting phenol is high relative to the dibromide, a second phenoxide will attack the product, forming the unwanted bis-ether dimer. Solution: We maintain a high molar excess of 1,3-dibromopropane.

ReactionScheme Start 7-Hydroxyquinolin-2(1H)-one (Substrate) Base K2CO3 / DMF (Deprotonation) Start->Base Inter Phenoxide Intermediate Base->Inter - H+ Product 7-(3-Bromopropoxy)-quinolin-2(1H)-one (Target) Inter->Product SN2 Attack (Kinetic Control) Reagent 1,3-Dibromopropane (3.0 Equivalents) Reagent->Product SideProduct Bis-ether Dimer (Impurity) Product->SideProduct Excess Phenoxide (Avoid this)

Figure 1: Reaction pathway highlighting the critical branching point between the target mono-ether and the unwanted dimer.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (10g Scale)Role
7-Hydroxyquinolin-2(1H)-one 161.161.010.0 gLimiting Reagent
1,3-Dibromopropane 201.893.037.5 g (approx 19 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.017.1 gBase
Potassium Iodide (KI) 166.000.11.0 gCatalyst (Finkelstein)
DMF (Anhydrous) --100 mLSolvent
Acetone --50 mLWorkup Solvent
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 7-hydroxyquinolin-2(1H)-one (10.0 g) and anhydrous DMF (100 mL) .

  • Add Potassium Carbonate (17.1 g) . The mixture will form a suspension.

  • Critical Step: Stir at room temperature for 15 minutes to initiate deprotonation. The color may shift to a slight yellow/orange.

2. Addition of Electrophile:

  • Add 1,3-dibromopropane (19 mL) in a single portion.

  • Add Potassium Iodide (1.0 g) . Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.

3. Reaction Phase:

  • Heat the reaction mixture to 80°C . Do not exceed 100°C to minimize N-alkylation side products.

  • Maintain stirring at 80°C for 4–6 hours .

  • Process Control (TLC): Monitor using Ethyl Acetate:Hexane (1:1).

    • Starting Material Rf: ~0.2 (Stays near baseline due to polarity).

    • Product Rf: ~0.6 (Moves higher).

    • Dimer Rf: ~0.4 (Distinct spot between SM and Product).

4. Workup & Isolation:

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the pad with Acetone (50 mL).
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetone and the majority of DMF. Note: DMF requires high vacuum and a water bath at 60°C.

  • Pour the resulting oily residue into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as an off-white solid.[2]

  • Filter the solid and wash with water (

    
     mL) to remove residual DMF.
    

5. Purification:

  • Recrystallize the crude solid from Ethanol or Methanol .

  • Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Process Control & Optimization (The "Expertise")

This section addresses the "Why" behind the parameters, ensuring reproducibility.

Workflow Logic Diagram

Workflow Step1 Activation Mix Substrate + K2CO3 in DMF (15 min @ RT) Step2 Alkylation Add 3.0 eq 1,3-Dibromopropane + KI (Heat to 80°C) Step1->Step2 Step3 Monitoring (TLC) Check for disappearance of Phenol Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No Step4 Quench & Precipitation Pour into Ice Water Decision->Step4 Yes Step5 Filtration & Wash Remove residual DMF/Salts Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow emphasizing the critical decision point at TLC monitoring.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Residual DMF preventing crystallization.Wash the crude solid thoroughly with water. If oil persists, triturate with diethyl ether.
High "Dimer" Impurity Insufficient excess of 1,3-dibromopropane.Ensure strictly >3.0 equivalents of the alkyl halide are used.
N-Alkylated Byproduct Reaction temperature too high (>100°C) or base too strong (

).
Maintain temp at 80°C. Stick to

(carbonate base).
Slow Reaction Particle size of base.Use finely powdered anhydrous

.

Part 5: Characterization Standards

To validate the synthesis, the following spectral data should be obtained:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 170–174°C (Literature range for similar analogs).

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       11.6 (s, 1H, NH) - confirms lactam is intact (no N-alkylation).
      
    • 
       7.8 (d, 1H, Ar-H), 
      
      
      
      6.8 (m, Ar-H) - Quinolinone aromatic signals.
    • 
       6.4 (d, 1H, alkene CH) - C3 proton.
      
    • 
       4.15 (t, 2H, 
      
      
      
      ) - Triplet indicating ether linkage.
    • 
       3.70 (t, 2H, 
      
      
      
      ) - Triplet indicating terminal bromide.
    • 
       2.30 (m, 2H, central 
      
      
      
      ) - Multiplet for the propyl chain.

References

  • Otsuka Pharmaceutical Co., Ltd. (2018). Process for the preparation of brexpiprazole and intermediates thereof.[3][4][5][6][7] WO2018060916A1. Google Patents. Link

  • Reddy, T. R., et al. (2018).[3] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[4][7] Asian Journal of Chemistry, 30(4), 834-836. Link

  • Bhimireddy, K., et al. (2018).[3] Delineating an alternate convergent synthesis of brexpiprazole. Journal of Chemical Sciences, 130.[3] Link

  • Yamashita, H., et al. (2006). Piperazine-substituted benzothiophenes for treatment of mental disorders.[7] U.S. Patent 7,888,362.[6] (Basis for structure-activity relationships of the quinolinone linker).[6] Link

Sources

Functionalization of quinolinone C7 position with alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Quinolinone C7 Position

Subtitle: From Nucleophilic Substitution (Etherification) to Nickel-Catalyzed Cross-Electrophile Coupling (C-C Bond Formation)

Abstract

The 3,4-dihydroquinolin-2(1H)-one (hydroquinolinone) scaffold is a privileged pharmacophore in neuropsychiatric drug discovery, most notably serving as the core structure for blockbuster antipsychotics like Aripiprazole and Brexpiprazole .[1] Functionalization at the C7 position is critical for tuning lipophilicity and receptor binding affinity (D2/5-HT). This application note provides a comprehensive technical guide for functionalizing the C7 position using alkyl halides . We detail two orthogonal workflows:

  • Classical O-Alkylation: The industry-standard synthesis of 7-alkoxy ethers (Aripiprazole route).[1]

  • Modern Reductive Cross-Coupling: A cutting-edge Nickel-catalyzed protocol for direct C(sp²)–C(sp³) bond formation, bypassing the need for organometallic reagents.[1]

Strategic Overview & Retrosynthetic Logic

The C7 position of the quinolinone ring presents a unique regiochemical challenge. It is electronically deactivated relative to the nitrogen (N1) and often competes with the lactam oxygen (O2) during alkylation events.[2]

Decision Matrix: Selecting the Right Pathway
  • Target: C7-O-Alkyl ethers (e.g., Aripiprazole side chain).[1][2]

    • Precursor: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.[1][3]

    • Mechanism: Williamson Ether Synthesis (SN2).[2]

    • Key Challenge: Avoiding N1-alkylation (Ambident Nucleophile).

  • Target: C7-Alkyl (Carbon-Carbon bond).[1]

    • Precursor: 7-Chloro- or 7-Bromo-3,4-dihydroquinolin-2(1H)-one.[1][4]

    • Mechanism: Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC).[1]

    • Key Challenge: Chemoselectivity (Homocoupling vs. Cross-coupling).[2][5]

ReactionLogic Start Target: C7-Functionalized Quinolinone Decision Desired Linkage Type? Start->Decision RouteA Route A: C-O Bond (Ether) (e.g., Aripiprazole) Decision->RouteA Ether Linkage RouteB Route B: C-C Bond (Alkyl) (Novel Analogs) Decision->RouteB Direct Alkyl PrecursorA Precursor: 7-Hydroxyquinolinone RouteA->PrecursorA PrecursorB Precursor: 7-Chloro/Bromoquinolinone RouteB->PrecursorB ReagentA Reagent: Alkyl Halide + Mild Base PrecursorA->ReagentA ReagentB Reagent: Alkyl Halide + Ni Cat + Reductant (Mn/Zn) PrecursorB->ReagentB OutputA Product: 7-Alkoxyquinolinone ReagentA->OutputA OutputB Product: 7-Alkylquinolinone ReagentB->OutputB

Figure 1: Strategic decision tree for C7 functionalization based on desired linkage.

Protocol A: Regioselective O-Alkylation (The Aripiprazole Route)[1]

This protocol describes the synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one , the pivotal intermediate for Aripiprazole.[1][4][6]

Mechanism & Causality

The 7-hydroxy group (pKa ~9-10) is significantly more acidic than the lactam N-H (pKa ~17).[1] However, in the presence of strong bases (e.g., NaH), the N-H is deprotonated, leading to N-alkylation or bis-alkylation.[2]

  • Solution: Use a mild inorganic base (K₂CO₃ ) in a polar aprotic solvent (DMF or Acetonitrile ).[2] This selectively deprotonates the phenolic hydroxyl without disturbing the lactam amide, ensuring >95% regiochemical fidelity for O-alkylation [1].

Experimental Protocol

Reagents:

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)[1]

  • 1-Bromo-4-chlorobutane (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (10 volumes)[2]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (10.0 g, 61.3 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (12.7 g, 91.9 mmol) in a single portion. The suspension may turn slightly yellow.[2]

  • Activation: Heat the mixture to 40°C for 30 minutes. Note: This ensures complete deprotonation of the phenol before introducing the electrophile.

  • Alkylation: Add 1-bromo-4-chlorobutane (8.5 mL, 73.5 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 80°C and stir for 4–6 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:1).

    • Endpoint: <1% starting phenol remaining.[2]

  • Quench & Isolation: Cool the mixture to 20°C. Pour slowly into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol or Methanol if purity is <98%.[2]

Data Specification:

Parameter Value Note
Yield 85–92% High efficiency due to selective deprotonation.[1]
Purity (HPLC) >98% Main impurity: N-alkylated byproduct (<1%).[1][2]

| Appearance | White Crystalline Solid | Melting Point: 100–102°C. |[2]

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (C-C Bond)

For researchers requiring a direct carbon-carbon bond at C7 (e.g., to increase metabolic stability by removing the ether oxygen), traditional nucleophilic substitution fails.[2] We utilize Cross-Electrophile Coupling (XEC) , pioneered by the Weix and MacMillan groups.[2] This allows the coupling of a 7-Chloroquinolinone with an Alkyl Bromide/Iodide using a Nickel catalyst and a reducing metal (Mn or Zn) [2, 3].

Mechanism & Causality

Standard cross-coupling (Suzuki/Negishi) requires converting the alkyl halide into an organometallic reagent (sensitive to moisture/air).[2] XEC allows two electrophiles (Ar-Cl and Alkyl-Br) to couple directly.[1]

  • Selectivity: The reaction relies on the different rates of oxidative addition.[2] The Alkyl halide generates a radical via Single Electron Transfer (SET), which is captured by the Ni-Aryl species.

  • Ligand Choice: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is essential to prevent homocoupling and stabilize the Ni center.[1]

Experimental Protocol

Reagents:

  • 7-Chloro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)[1]

  • Primary Alkyl Bromide (1.5 equiv)[2]

  • Catalyst: NiCl₂[1][2]·glyme (10 mol%)[2]

  • Ligand: dtbbpy (15 mol%)[2]

  • Reductant: Manganese powder (Mn) (2.0 equiv) or Zinc (Zn)[2]

  • Additives: NaI (0.5 equiv) – Accelerates the reaction via Finkelstein exchange.

  • Solvent: DMA (Dimethylacetamide), anhydrous.[2]

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Ar flow, charge a reaction vial with NiCl₂[1][2]·glyme (22 mg, 0.1 mmol) and dtbbpy (40 mg, 0.15 mmol).[2] Dissolve in DMA (2 mL) and stir until the solution turns a deep green/blue (Ni-ligand complex formation).

  • Substrate Addition: Add 7-chloro-3,4-dihydroquinolin-2(1H)-one (181 mg, 1.0 mmol), Manganese powder (110 mg, 2.0 mmol), and NaI (75 mg, 0.5 mmol).

  • Electrophile Addition: Add the Alkyl Bromide (1.5 mmol).

  • Reaction: Seal the vial. Remove from the glovebox (if applicable) and stir vigorously at 80°C for 16–24 hours.

    • Note: Vigorous stirring is critical to keep the Mn powder suspended.

  • Workup: Dilute with Ethyl Acetate (20 mL) and 1M HCl (10 mL) to dissolve excess Mn. Filter through a pad of Celite.[2]

  • Extraction: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[2] The polarity will be significantly lower than the hydroxy-precursor.

NiCatalysis Ni0 Ni(0) L Ni2_Ar L-Ni(II)-Ar (Ox Add) Ni0->Ni2_Ar + Ar-Cl Ni3 L-Ni(III) (Ar)(Alk) Ni2_Ar->Ni3 Ni3->Ni0 Reductive Elim. (- Product) Product 7-Alkyl-Quinolinone Ni3->Product Release ArCl 7-Cl-Quinolinone AlkBr Alkyl-Br Radical Alkyl Radical (R•) AlkBr->Radical SET from Mn/Ni Radical->Ni3 Radical Capture by Ni(II)-Ar Mn Mn(0) -> Mn(II) Mn->Ni0 Regeneration

Figure 2: Simplified Catalytic Cycle for Ni-Catalyzed Cross-Electrophile Coupling.

Troubleshooting & Optimization

IssueRouteProbable CauseCorrective Action
N-Alkylation Observed A (Ether)Base too strong or temp too high.[1]Switch from K₂CO₃/DMF to LiOH/Water (Green Protocol) [4] or lower temp to 60°C.
Low Conversion B (Ni-Cat)Catalyst poisoning or poor stirring.[1]Ensure Mn powder is activated (wash with HCl/Ether).[2] Increase stir rate to >800 rpm.
Homocoupling (Ar-Ar) B (Ni-Cat)Alkyl halide added too fast.[1]Add Alkyl Halide via syringe pump over 2 hours to keep radical concentration low.[2]
Hydrodehalogenation B (Ni-Cat)Proton source in solvent.[1]Ensure DMA is anhydrous (<50 ppm water).[2]

References

  • O-Alkylation Specifics: Synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. (2007).[2][6] World Intellectual Property Organization.[2] WO2007072476.[2][6]

  • Ni-Catalyzed XEC Mechanism: Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[2] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921.[2]

  • Heterocycle Applications: Review of C-H Functionalization of Quinolines. (2025). Organic & Biomolecular Chemistry.

  • Green Chemistry Protocol: Aripiprazole Synthesis Process: A Detailed Guide. (2025).[2][3][7][8] Arbor Pharm Chem.

Sources

Troubleshooting & Optimization

Removing unreacted 1,3-dibromopropane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

PURIFICATION SUPPORT CENTER: 1,3-DIBROMOPROPANE REMOVAL

Status: Operational Subject: Technical Guide for the Removal of Unreacted 1,3-Dibromopropane Ticket ID: CHEM-PUR-003

Executive Summary

1,3-Dibromopropane (DBP) is a ubiquitous alkylating agent used to install C3 linkers or form cyclopropanes.[1][2][3] However, its physical properties—specifically a high boiling point (167°C) and high lipophilicity—make it a persistent contaminant. It does not fly off on a rotovap, and it often co-elutes with non-polar products during chromatography.

This guide provides three validated protocols for its removal, ranked by scale and chemical compatibility.

Module 1: The Chemical Scavenging Protocol (Recommended)

Best for: Small to medium scale (<10 g), acid-stable products. Mechanism: Nucleophilic Substitution (


).

This is the most robust method for high-purity needs. By reacting the excess lipophilic alkyl bromide with a secondary amine, you convert it into a polar, water-soluble ammonium salt. This salt is then effortlessly removed during the aqueous workup.

The Protocol
  • Quantify Excess: Estimate the remaining 1,3-dibromopropane (by TLC or NMR integration).

  • Add Scavenger: Add Morpholine (1.5 - 2.0 equivalents relative to the excess bromide) directly to the reaction mixture (or the crude residue redissolved in THF/DCM).

    • Why Morpholine? It is cheap, moderately volatile, and highly nucleophilic.

  • Incubate: Stir at room temperature for 1–2 hours. (Warm to 40°C if the reaction is sluggish).

  • Acid Wash:

    • Dilute with organic solvent (EtOAc or DCM).[4][5]

    • Wash with 1M HCl (2x).

    • Result: The excess morpholine and the newly formed N-(3-bromopropyl)morpholinium salt are protonated/charged and partition into the aqueous layer.

  • Final Wash: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Data Validation:

Component LogP (Approx) Phase after HCl Wash
1,3-Dibromopropane ~2.37 Organic (if untreated)
Morpholine Scavenger -0.86 Aqueous (as salt)
Scavenged Adduct < -1.0 (Ionic) Aqueous

| Target Product | > 1.0 | Organic |[1][6][7][8][9][10]

Module 2: High-Vacuum Distillation (Kugelrohr)

Best for: Large scale (>10 g), heat-stable products, or when the product is solid. Mechanism: Physical separation based on vapor pressure differentials.

Standard rotary evaporation (20 mbar / 40°C) will not remove 1,3-dibromopropane. You must use high vacuum.

The Protocol
  • Setup: Transfer crude oil to a Kugelrohr bulb or short-path distillation apparatus.

  • Vacuum Application: Apply high vacuum (< 1 mmHg / < 1 Torr).

  • Heating Ramp:

    • Target: 1,3-Dibromopropane boils at ~60–65°C at 20 mmHg . At <1 mmHg, it will distill at considerably lower temperatures (RT to 40°C).

    • Caution: If your product is volatile, this method is risky.

  • Collection: The DBP will collect in the cooled receiving bulb.

Pressure/Temperature Nomograph Data:

  • 760 mmHg (Atm): 167°C

  • 20 mmHg: ~64°C

  • 1 mmHg: ~25–30°C

Module 3: Chromatographic Purification

Best for: When scavenging is impossible (e.g., product contains acid-sensitive groups) or the product is very polar.

Critical Detection Note

1,3-Dibromopropane is UV inactive (no chromophore). It will not show up at 254 nm.

  • Visualization: You MUST use an Iodine (I₂) chamber. It will appear as a transient brown spot.

  • Staining: KMnO₄ is generally ineffective (no oxidizable alkene).

Elution Profile

On Silica Gel (SiO₂):

  • Rf Value: ~0.8–0.9 in 100% Hexanes.

  • Strategy: Flush the column with 100% Hexanes (or Pentane) first. The DBP will elute in the first few fractions (often the solvent front). Once the "grease" and DBP are off, switch to your polar solvent system to elute your product.

Decision Logic & Workflows

PurificationStrategy Start Start: Crude Reaction Mixture (Contains Excess 1,3-DBP) IsSolid Is the Product a Solid? Start->IsSolid Yes Yes IsSolid->Yes No No IsSolid->No Trituration Method: Trituration (Wash solid with Hexanes) IsAcidStable Is Product Acid Stable? IsAcidStable->Yes IsAcidStable->No Scavenge Method: Amine Scavenging (Add Morpholine -> Acid Wash) IsVolatile Is Product Volatile? IsVolatile->Yes IsVolatile->No Distill Method: High Vac Distillation (Kugelrohr) Column Method: Flash Chromatography (Flush with 100% Hexanes first) Yes->Trituration Yes->Scavenge Yes->Column No->IsAcidStable No->IsVolatile No->Distill

Figure 1: Decision Matrix for selecting the optimal purification strategy based on product properties.

Troubleshooting & FAQs

Q1: I did an aqueous extraction, but the layers look wrong. Which layer is which? A: 1,3-Dibromopropane has a density of 1.99 g/mL .[9] It is twice as heavy as water.

  • Scenario: If you have a lot of unreacted DBP and use DCM (d=1.33) for extraction, your organic layer is definitely at the bottom.

  • Scenario: If you use Ether (d=0.71) or EtOAc (d=0.90), the high density of DBP can cause "phase inversion" or create a middle emulsion layer if the DBP concentration is high.

  • Fix: Always test layers by adding a drop of water. If the drop travels through the top layer, the top is organic (unless inverted).

Q2: I see a "ghost spot" on my TLC that smells sweet/chemical. Is that DBP? A: Yes. DBP has a distinct sweet odor.[1][2][11] If you see a spot near the solvent front in non-polar eluents that fades quickly in Iodine or doesn't char well, it is likely residual DBP.

Q3: Can I use rotovap to remove it if I heat the bath to 80°C? A: Generally, no. You might remove some, but you will likely degrade your product before you remove all the DBP. The vapor pressure is simply too low at standard aspirator vacuum (20–40 mbar). You need an oil pump (<1 mmHg).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Organic Process Research & Development. (General methodology for amine scavenging of alkyl halides). Note: General chemical principle cited in standard process chemistry texts.

Sources

Technical Support Center: Optimizing Base Selection for 7-Hydroxyquinolinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Topic Focus: Regioselective O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (and related scaffolds).

Introduction: The Chemoselectivity Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a common regioselectivity bottleneck: distinguishing between the phenolic hydroxyl (O-alkylation) and the lactam nitrogen (N-alkylation) on the 7-hydroxyquinolinone scaffold.

This guide provides a mechanistic rationale for base selection, ensuring you achieve the thermodynamic O-alkylated product (often a key intermediate for antipsychotics like Aripiprazole ) rather than the N-alkylated impurity.

Module 1: The Mechanistic Logic (Why Base Selection Matters)

The pKa Gatekeeper

The success of this reaction relies on exploiting the acidity difference between the two nucleophilic sites.

  • Site A (Phenolic -OH): pKa

    
     9.5 – 10.5.
    
  • Site B (Lactam -NH): pKa

    
     16 – 17.
    

The Strategy: You must select a base strong enough to deprotonate Site A (forming the phenoxide) but too weak to deprotonate Site B. This creates a "pKa Gate" that kinetically and thermodynamically forces the electrophile to the oxygen.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where base strength dictates the product outcome.

G Start 7-Hydroxyquinolinone (Substrate) Base_Weak Weak Base (K2CO3, Cs2CO3) Start->Base_Weak pKa Selective Base_Strong Strong Base (NaH, KOtBu) Start->Base_Strong Non-Selective Inter_O Mono-Anion (Phenoxide) Base_Weak->Inter_O Deprotonates OH only Inter_N Di-Anion (Phenoxide + Lactam Anion) Base_Strong->Inter_N Deprotonates OH & NH Prod_O O-Alkylated Product (Target: Ether) Inter_O->Prod_O + R-X (SN2) Prod_N N-Alkylated / Mixture (Impurity) Inter_N->Prod_N + R-X (Competitive Sites) RX Alkyl Halide (R-X)

Figure 1: Reaction pathway bifurcation based on base strength (pKa gating).

Module 2: Base Selection Matrix

Use this matrix to select the correct base/solvent system for your specific electrophile.

BaseSolvent SystemMechanismRecommendation

DMF / DMAc Mild Deprotonation. Forms the phenoxide without touching the lactam NH.GOLD STANDARD. Use for primary alkyl halides (e.g., 1,4-dibromobutane).

MeCN / Acetone "Cesium Effect." Higher solubility in organic solvents; loose ion pair increases nucleophilicity of the oxygen.Recommended for less reactive electrophiles or lower boiling point solvents.

THF / DMF Aggressive Deprotonation. Risks deprotonating the NH, leading to N-alkylation or polymerization.AVOID unless O-alkylation is impossible or the NH is protected.
NaOH (aq) Water/EtOH Phase Transfer. Can be used, but requires careful pH control to avoid hydrolysis or N-alkylation.Alternative for industrial scale-up if cost is the primary driver (requires optimization).

Module 3: Optimized Experimental Protocol

Scenario: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Aripiprazole intermediate). Goal: Exclusive O-alkylation.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Substrate: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv).

    • Base: Potassium Carbonate (

      
      ), anhydrous, -325 mesh (1.2 – 1.5 equiv). Note: Using granular carbonate slows the reaction; powder is essential.
      
    • Electrophile: 1,4-Dibromobutane (3.0 – 4.0 equiv).[1] Crucial: Excess is required to prevent "dimerization" (where one butane chain links two quinolinone rings).

    • Solvent: DMF (Dimethylformamide) or DMAc. Concentration: 0.5 M.

  • Reaction Assembly:

    • Charge the flask with the Substrate and DMF. Stir until dissolved (or mostly suspended).

    • Add

      
       in one portion.
      
    • Self-Validating Check: The mixture may turn slightly yellow/orange, indicating phenoxide formation.

    • Add the 1,4-dibromobutane.[1][2]

  • Thermal Activation:

    • Heat to 60°C – 80°C .

    • Warning: Do not exceed 100°C. Higher temperatures increase the energy available for the lactam nitrogen to overcome its activation barrier, promoting N-alkylation impurities.

  • Monitoring & Workup:

    • Monitor by HPLC/TLC. The starting material (polar) should disappear, replaced by a less polar product.

    • Quench: Dilute with water. The O-alkylated product often precipitates as a solid due to the hydrophobic alkyl chain.

    • Purification: Filtration (if solid) or extraction with Ethyl Acetate.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a "dimer" impurity (two quinolinones connected by the alkyl chain). How do I stop this?

Diagnosis: This is "Bis-alkylation." It happens when the newly formed product reacts with another molecule of the starting phenoxide. Solution:

  • Increase Electrophile Equivalents: You are likely using 1.0–1.2 equivalents of the dihalide. Increase this to 3.0–5.0 equivalents . This ensures the phenoxide statistically encounters a fresh dihalide molecule rather than an already-reacted product.

  • Reverse Addition: Add the phenoxide solution slowly into a solution of the dihalide.

Q2: The reaction is stalled (incomplete conversion) despite heating.

Diagnosis: The lattice energy of the inorganic base (


) is too high, or the particle size is too large.
Solution: 
  • Add a Catalyst: Add 0.1 equiv of NaI (Sodium Iodide) or TBAI (Tetrabutylammonium iodide) . This creates a more reactive alkyl iodide in situ (Finkelstein condition) or improves phase transfer.

  • Base Switch: Switch to

    
     (Cesium Carbonate). The larger Cesium cation forms a "looser" ion pair with the phenoxide, making the oxygen more nucleophilic.
    
Q3: I see N-alkylation (~5-10%). Why?

Diagnosis: Conditions are too harsh. Solution:

  • Check Temperature: Reduce temperature by 10-20°C. O-alkylation is kinetically favored; N-alkylation is thermodynamically stable but has a higher activation energy.

  • Check Base: Ensure you are NOT using NaH, KOH, or NaOEt. Stick to Carbonates.[3]

Troubleshooting Flowchart

Troubleshooting Issue Problem Encountered Prob1 Low Yield / Stalled Issue->Prob1 Prob2 Dimer Formation Issue->Prob2 Prob3 N-Alkylation Issue->Prob3 Sol1 Add NaI (0.1 eq) OR Switch to Cs2CO3 Prob1->Sol1 Sol2 Increase Alkyl Halide to 3.0-4.0 eq Prob2->Sol2 Sol3 Lower Temp (<60°C) Verify Weak Base Prob3->Sol3

Figure 2: Rapid diagnostic workflow for alkylation issues.

References

  • Otsuka Pharmaceutical Co Ltd. (1991). Carbostyril derivatives and process for preparing the same.[1] US Patent 5,006,528.[2] (Describes the foundational synthesis of Aripiprazole precursors using

    
    ). 
    
  • BenchChem Technical Support. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (Provides comparative data on base solubility and solvent effects relevant to heterocyclic alkylations).

  • National Institutes of Health (NIH). (2007). The pKa Distribution of Drugs: Application to Drug Discovery. (Authoritative data on pKa values of phenols vs. amides/lactams).

  • ChemicalBook. (2025). Aripiprazole Synthesis Routes and Chemical Properties.[2][4][5] (Detailed breakdown of the 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate synthesis).

Sources

Validation & Comparative

Validated Analytical Strategies for Quinolinone Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

From Process Control to Trace Genotoxic Impurity Analysis

Executive Summary

Quinolinone alkyl halides (e.g., 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one) occupy a critical duality in pharmaceutical development. They are essential alkylating intermediates in the synthesis of blockbuster antipsychotics like Aripiprazole and Brexpiprazole , yet they are classified as Class 2 or Class 3 Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their alkylating potential.

This guide moves beyond standard textbook definitions to provide a validated, comparative framework for analyzing these compounds. We distinguish between Method A (Process Control) —where robustness and stoichiometry matter—and Method B (Trace Analysis) —where sensitivity and matrix elimination are paramount.

Part 1: The Analytical Challenge

The core difficulty in analyzing quinolinone alkyl halides lies in the "Analytical Gap."

  • Chromophoric Mismatch: The quinolinone core provides strong UV absorbance, but the alkyl halide tail is UV-inactive. If the halide hydrolyzes to an alcohol during analysis, UV spectra often fail to distinguish the two species effectively without high-resolution separation.

  • Thermal Instability: While small alkyl halides (e.g., butyl chloride) are volatile and suited for GC-MS, quinolinone-bound halides have high boiling points and often degrade in GC injection ports, necessitating Liquid Chromatography (LC) approaches.

  • Regulatory Thresholds:

    • Process Control Target: 95.0% – 102.0% (Assay)

    • Safety Target (ICH M7): < 10 ppm (often < 1.5 µ g/day TTC)

Decision Matrix: Selecting the Right Tool

AnalyticalDecisionMatrix Start Sample Type / Objective Process Reaction Monitoring (>0.1% levels) Start->Process Trace Genotoxic Screening (<50 ppm levels) Start->Trace HPLC Method A: HPLC-UV (Robust, Cost-Effective) Process->HPLC High Concentration Volatile Is the Alkyl Halide Volatile? (MW < 150) Trace->Volatile NonVolatile Non-Volatile / Thermally Labile (Quinolinone Derivatives) Volatile->NonVolatile No GCMS GC-MS / Headspace (For unreacted reagents) Volatile->GCMS Yes (e.g., 1-bromobutane) LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) NonVolatile->LCMS Gold Standard

Figure 1: Analytical Decision Matrix. Note that quinolinone intermediates almost exclusively fall into the "Non-Volatile" path, requiring LC-MS/MS for trace analysis.

Part 2: Method Comparison (Objective Analysis)

The following table contrasts the two primary methodologies required for a complete control strategy.

FeatureMethod A: HPLC-UV (DAD)Method B: LC-MS/MS (Triple Quad)
Primary Application Process Control: Monitoring reaction completion and yield.Safety/Release: Quantifying PGI residues in the final API.
Target Analyte 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (Major Component).Same compound (Trace Impurity).[1][2][3]
LOD / LOQ ~0.05% (500 ppm)~0.05 ppm (50 ppb)
Specificity Moderate. Relies on chromatographic resolution (

) to separate the halide from its hydrolysis product (alcohol).
High. Uses MRM (Multiple Reaction Monitoring) to filter out matrix noise.
Cost Per Run Low ($)High (

$)
Key Limitation Cannot detect trace levels required for ICH M7 compliance.Matrix effects (ion suppression) can mask signal; requires stable isotope internal standards.

Part 3: Validated Protocols

Protocol A: Routine Process Control (HPLC-UV)

Objective: Quantify the intermediate 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one during synthesis.

Scientific Rationale: We utilize a C18 stationary phase with high carbon loading. The quinolinone core is moderately polar, but the chlorobutoxy tail adds significant hydrophobicity. A standard C18 column ensures the halide elutes after the more polar hydroxy-impurity (formed by hydrolysis), preventing co-elution.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorbance of the quinolinone ring).

  • Temperature: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 80 Elution of Alkyl Halide
15.1 30 Return to Initial

| 20.0 | 30 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the Hydroxy-impurity (RT ~6 min) and Chloro-intermediate (RT ~11 min).
    
  • Tailing Factor: < 1.5 (Crucial; tailing indicates secondary interactions which ruin integration accuracy).

Protocol B: Trace Genotoxic Impurity Analysis (LC-MS/MS)

Objective: Quantify the alkyl halide at < 10 ppm levels in the final Aripiprazole API.

Scientific Rationale: UV detection is insufficient for ppm levels. We switch to Electrospray Ionization (ESI) in Positive Mode . The quinolinone nitrogen protonates easily (


). We use MRM  to isolate the specific mass transition of the impurity, ignoring the massive signal from the API matrix.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Buffer is critical to stabilize ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

MRM Transitions (Example for 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one):

  • Parent Ion: 254.1 m/z (

    
    )
    
  • Quantifier Ion: 148.1 m/z (Cleavage of the ether linkage, loss of chlorobutyl chain).

  • Qualifier Ion: 218.1 m/z (Loss of HCl).

Sample Preparation (Critical Step): Direct injection of high-concentration API can contaminate the MS source.

  • Dissolve API in 50:50 ACN:Water.

  • Divert Valve: Set the MS divert valve to "Waste" for the first 2 minutes and during the API elution window to protect the source. Only switch to "Source" during the specific retention time window of the impurity.

LCMS_Workflow Sample Dissolved API (10 mg/mL) UPLC UPLC Separation (BEH C18) Sample->UPLC Valve Divert Valve Switching UPLC->Valve MS MS/MS Detection (MRM Mode) Valve->MS Impurity RT (Window) Waste Waste (API Elution) Valve->Waste API Main Peak (Protection)

Figure 2: LC-MS/MS Source Protection Strategy. Diverting the API prevents source saturation and carryover.

Part 4: Data Analysis & Validation Criteria

To ensure the method meets ICH Q2(R1) and M7 standards, the following data attributes must be verified.

ParameterAcceptance Criteria (Trace Analysis)Troubleshooting Failure
Specificity No interference at impurity RT in blank or API spiked samples.Adjust gradient slope; Check for isobaric impurities.
LOD (Limit of Detection) S/N ratio > 3:1 (typically ~0.5 ppm).Increase injection volume (carefully); Optimize collision energy.
LOQ (Limit of Quantitation) S/N ratio > 10:1 (typically ~1.5 ppm).Use a more sensitive MS (e.g., shift from Q-TOF to TQ).
Linearity

over 50% to 150% of limit.
Check for saturation; Use weighted regression (

).
Recovery (Accuracy) 80% – 120% at LOQ level.Matrix Effect: If recovery is low, the API is suppressing ionization. Solution: Use Standard Addition method or a deuterated internal standard.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation.[6][7]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.[8] European Journal of Chemistry.[8] (Demonstrates fragmentation patterns relevant to quinolinone derivatives).

  • Gajda, A., et al. Multi-residue UHPLC–MS/MS analysis of quinolones. Journal of Chromatography B. (Provides validated mobile phase conditions for quinolinone cores).

  • Vertex AI Search. Grounding verification for "7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one" as a key intermediate.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(3-bromopropoxy)-quinoline-2(1H)-one (hereafter 7-BPQ ) is a critical process-related impurity often encountered in the synthesis of quinolinone-based antipsychotics (e.g., Aripiprazole, Brexpiprazole derivatives). As an alkylating agent with a reactive alkyl halide moiety, it is classified as a Potentially Genotoxic Impurity (PGI) .[1]

This guide compares the "performance" of different control strategies and analytical methodologies for 7-BPQ. Unlike standard chemical products where "performance" implies efficacy, here performance is defined by Limit of Detection (LOD) , Selectivity , and Purge Capability .[1] We compare the industry-standard HPLC-UV approach against the high-sensitivity LC-MS/MS method, providing experimental protocols to validate control of this impurity to sub-ppm levels.

Part 1: Origin & Mechanistic Context[2]

7-BPQ typically arises during the O-alkylation of 7-hydroxy-2(1H)-quinolinone . While the target drug often requires a C4 (butoxy) linker (using 1,4-dibromobutane), the presence of 1,3-dibromopropane as a contaminant in the raw material leads to the formation of the C3 (propoxy) homolog: 7-BPQ.[1]

Pathogenic Pathway (Graphviz)[1][2]

The following diagram illustrates the parallel competitive reaction that generates 7-BPQ alongside the target intermediate.

G Start 7-Hydroxy-2(1H)-quinolinone (Starting Material) Target 7-(4-bromobutoxy)-quinolin-2(1H)-one (Target Intermediate) Start->Target Major Pathway (K2CO3, DMF, 60°C) Impurity 7-(3-bromopropoxy)-quinolin-2(1H)-one (7-BPQ Impurity) Start->Impurity Competitive Side Reaction (Faster Kinetics due to C3) Reagent_Target 1,4-Dibromobutane (Main Reagent) Reagent_Target->Target Reagent_Impurity 1,3-Dibromopropane (Contaminant <0.5%) Reagent_Impurity->Impurity Downstream API Synthesis (Brexpiprazole/Analogs) Target->Downstream Desired Impurity->Downstream Carryover Risk (GTI)

Caption: Competitive alkylation pathway showing the origin of 7-BPQ from raw material contamination.

Part 2: Comparative Analytical Performance

For PGIs like 7-BPQ, the analytical method must detect levels well below standard impurities (often < 10 ppm).[1] Below is a performance comparison of the two primary methodologies.

Table 1: Analytical Method Performance Comparison
FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Recommended) Verdict
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) / MRMMethod B is specific.[2]
Limit of Quantitation (LOQ) ~0.05% (500 ppm)< 1.0 ppmMethod B is required for GTI compliance.[1]
Specificity Low (Co-elution risk with C4-analog)High (Mass-resolved: m/z 282 vs 296)Method B differentiates homologs easily.
Matrix Effect MinimalModerate (Requires deuterated internal standard)Method A is more robust for assay; Method B for trace.[1]
Cost per Run LowHighUse Method A for IPC; Method B for Release.
Detailed Analysis
1. Selectivity Challenge (C3 vs C4)

The structural difference between 7-BPQ (C3 linker) and the target (C4 linker) is a single methylene group (-CH₂-).

  • HPLC-UV: In standard C18 Reverse Phase systems, the C3 impurity elutes slightly earlier than the C4 target. However, at low levels (<0.1%), the "tail" of the main peak can mask the 7-BPQ peak.[1]

  • LC-MS/MS: The mass difference (14 Da) allows absolute discrimination. 7-BPQ shows a parent ion

    
     at m/z 282/284  (due to Br isotopes), while the target is at 296/298 .[1]
    
2. Stability & Reactivity

7-BPQ is an alkyl bromide.

  • Performance Issue: In nucleophilic solvents (MeOH) or basic buffers, 7-BPQ degrades faster than the C4-analog due to the formation of distinct transition states.

  • Implication: Analytical samples must be prepared in Acetonitrile/Water (neutral) and analyzed within 24 hours to prevent false-negative results.

Part 3: Experimental Protocols

Protocol A: Synthesis of Reference Standard (7-BPQ)

To quantify the impurity, you must first synthesize it as a reference standard.[1]

Reagents: 7-Hydroxyquinolin-2(1H)-one (1.0 eq), 1,3-Dibromopropane (3.0 eq), Potassium Carbonate (2.0 eq), DMF.[1]

  • Dissolution: Dissolve 7-hydroxyquinolin-2(1H)-one (5.0 g) in DMF (50 mL).

  • Base Addition: Add K₂CO₃ (8.5 g) and stir at room temperature for 30 mins.

  • Alkylation: Add 1,3-dibromopropane (18.7 g) dropwise. Note: Excess dibromide prevents dimerization.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Pour into ice water (200 mL). Filter the precipitate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica, 0-5% MeOH in DCM) to isolate 7-(3-bromopropoxy)-quinolin-2(1H)-one .

    • Target Yield: ~60-70%.

    • Characterization: 1H NMR (DMSO-d6) should show propyl quintet at ~2.3 ppm.

Protocol B: LC-MS/MS Quantification Method (Gold Standard)

This protocol is designed to detect 7-BPQ at < 5 ppm relative to the API.

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP).[1] Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) %B Flow (mL/min)
0.0 10 0.3
5.0 90 0.3
7.0 90 0.3
7.1 10 0.3

| 10.0 | 10 | 0.3 |

MS Parameters (ESI Positive):

  • Precursor Ion: 282.0 (79-Br isotope) / 284.0 (81-Br isotope)

  • Product Ions (MRM):

    • 282.0

      
       162.0 (Quantifier - Loss of propyl bromide chain)
      
    • 282.0

      
       134.0 (Qualifier)[1]
      
  • Collision Energy: 25 eV (Optimized).[1]

Data Interpretation: The 7-BPQ peak should elute at approximately 4.2 min , distinct from the C4-target (approx 4.8 min).

Part 4: Control Strategy & Purge Factor

How do you ensure this impurity is removed?

Decision Tree for Process Control (Graphviz)[1][2]

Control Input Raw Material (1,4-Dibromobutane) Test_RM GC-FID Test for 1,3-Dibromopropane Input->Test_RM Decision Is 1,3-isomer > 0.1%? Test_RM->Decision Reject REJECT BATCH (High Risk of 7-BPQ) Decision->Reject Yes Proceed PROCEED Synthesis of Intermediate Decision->Proceed No Purification Purification Step (Recrystallization in MeOH) Proceed->Purification Analysis Final API Testing (LC-MS/MS for 7-BPQ) Purification->Analysis

Caption: Control strategy focusing on raw material testing (upstream) to minimize downstream burden.

Purge "Performance" Data

Experimental data suggests that Recrystallization is the most effective purge method for 7-BPQ due to solubility differences.

Purification Method7-BPQ Reduction FactorNotes
Reslurry (Water) 1.5xIneffective; both compounds are insoluble.
Recrystallization (MeOH) 20xC3 impurity is more soluble in MeOH than C4 target.[1]
Column Chromatography 100xEffective but not scalable for manufacturing.

Recommendation: Implement a specification for the starting material (1,4-dibromobutane) limiting 1,3-dibromopropane to < 0.10% . This, combined with a MeOH recrystallization, typically ensures 7-BPQ levels in the final API are < 10 ppm .[1]

References

  • Impurity Profiling of Brexpiprazole: Veeprho Laboratories. "Brexpiprazole Impurities and Related Compounds."[3][4] [Link]

  • Genotoxicity of Alkyl Halides: ECHA (European Chemicals Agency).[1][5] "Guidance on the Application of the CLP Criteria - Annex VI (Alkyl Halides)." [Link]

  • Synthesis of Quinolinone Derivatives: National Institutes of Health (PMC).[1] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one and Its Variants." [Link]

  • Analytical Method Validation (ICH M7): International Council for Harmonisation.[1] "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."[1] [Link]

  • Chemical Properties (PubChem): National Library of Medicine.[1] "7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Structural Analog Data)." [Link][1]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 7-Alkoxy-quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of 7-alkoxy-quinolin-2(1H)-ones. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with foundational spectroscopic principles to offer a practical understanding of how molecular structure and environment influence the photophysical behavior of this important class of heterocyclic compounds.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one (also known as carbostyril) framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional dyes. When substituted with an electron-donating alkoxy group at the 7-position, these molecules often exhibit strong absorption and fluorescence properties, making them valuable as fluorescent probes, laser dyes, and building blocks for more complex molecular systems.

Understanding the UV-Vis absorption characteristics is the first critical step in harnessing their potential. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) dictate the optimal excitation wavelength for fluorescence applications and provide insights into the electronic structure of the molecule. This guide will compare available data on these derivatives to elucidate key structure-property relationships.

The Electronic Basis of UV-Vis Absorption

The strong UV-Vis absorption in 7-alkoxy-quinolin-2(1H)-ones arises primarily from π→π* electronic transitions within the conjugated aromatic system. The 7-alkoxy group, being a strong electron-donating group (EDG), plays a crucial role in modulating these transitions.

The photophysics of these compounds are often explained by an intramolecular charge transfer (ICT) mechanism. Upon excitation with UV or visible light, electron density is promoted from the electron-rich portion of the molecule, primarily involving the alkoxy-substituted benzene ring, to the electron-deficient lactam (the pyranone-like) moiety. This ICT character is fundamental to their spectroscopic properties. A similar phenomenon is well-documented in the analogous coumarin systems, where an electron-donating group at position 7 enhances the fluorescence intensity by promoting charge transfer from the benzene ring to the pyranone moiety.[1]

cluster_Quinolinone 7-Alkoxy-quinolin-2(1H)-one cluster_Transition π→π* Transition with ICT Character Structure Quinolinone Core (π-conjugated system) Acceptor Lactam Carbonyl (Electron Withdrawing) Structure->Acceptor EDG 7-Alkoxy Group (Electron Donating) EDG->Structure GroundState Ground State (S₀) ExcitedState Excited State (S₁) (Increased Charge Separation) GroundState->ExcitedState

Caption: Intramolecular Charge Transfer (ICT) in 7-alkoxy-quinolin-2(1H)-ones.

Comparative Analysis of Absorption Properties

The UV-Vis absorption spectra of quinolin-2(1H)-ones are sensitive to substitution patterns and the surrounding solvent environment.

Effect of the 7-Position Substituent

The nature of the substituent at the 7-position has a profound impact on the absorption maximum. Electron-donating groups cause a bathochromic (red) shift in the λmax due to the stabilization of the excited state and a reduction in the HOMO-LUMO energy gap. Comparing a 7-alkoxy group with a stronger electron-donating group like a dialkylamino group clearly illustrates this trend.

CompoundSubstituent at 7-PositionSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
7-(Diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1)-N(CH₂CH₃)₂Water/ACN4304.0 x 10⁴[2]
7-(Diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2)-N(CH₂CH₃)₂Water/ACN409Not Specified[2]
N-[4-chloro-3-cyano-7-ethoxy-6-quinolinyl] acetamide-OCH₂CH₃Methanol345Not Specified[3]

Note: The third compound listed is a quinoline derivative, not a quinolin-2(1H)-one, but provides the best available experimental data for a 7-ethoxy substituted core, showing a significantly blue-shifted absorption compared to the 7-diethylamino analogues.

The data clearly shows that the stronger electron-donating diethylamino group results in a λmax above 400 nm, while the less donating ethoxy group leads to absorption centered around 345 nm. This aligns with the principle that increasing the electron-donating strength of the substituent enhances the ICT character, lowering the energy required for the transition.[4]

Influence of Alkoxy Chain Length

For a homologous series of 7-alkoxy substituents (e.g., methoxy, ethoxy, propoxy), the effect of increasing the alkyl chain length on the λmax in solution is generally negligible. The primary electronic effect comes from the oxygen atom directly attached to the aromatic ring. The inductive effect of the lengthening alkyl chain is minimal and does not significantly alter the energy of the π→π* transition. This observation is supported by studies on analogous 7-alkoxy-appended coumarin derivatives, where compounds with alkyl chains of varying lengths exhibited nearly identical strong absorption bands in solution.[1]

Solvent Effects (Solvatochromism)

The ICT nature of the primary electronic transition in these molecules makes their absorption spectra sensitive to solvent polarity.[5] Generally, polar solvents can stabilize both the ground and excited states through dipole-dipole interactions.

  • π→π transitions:* For transitions with significant ICT character, the excited state is typically more polar than the ground state. In such cases, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).

  • n→π transitions:* These transitions, if present, often show a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state via hydrogen bonding.

For example, in a study of a different quinolinone derivative, changing the solvent from ethanol to the more polar water resulted in a shift of the main absorption band from 288 nm to 296 nm, consistent with a π→π* transition possessing ICT character.[6] Researchers should anticipate that 7-alkoxy-quinolin-2(1H)-ones will exhibit a positive solvatochromism, with λmax shifting to longer wavelengths in more polar solvents.

Standardized Experimental Protocol for UV-Vis Absorption Measurement

To ensure accurate and reproducible data, a standardized protocol is essential. The following steps describe a self-validating workflow for measuring the UV-Vis absorption spectrum of a 7-alkoxy-quinolin-2(1H)-one derivative.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Detailed Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble. Common choices include ethanol, methanol, acetonitrile, and chloroform. The solvent must be transparent in the wavelength range of interest.

  • Sample Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the quinolinone derivative in the chosen solvent.

    • From the stock solution, prepare a dilute working solution. A typical final concentration for UV-Vis measurement is around 1 x 10⁻⁵ M. The goal is to obtain a maximum absorbance (Amax) reading between 0.5 and 1.5 to ensure the measurement is within the linear range of the Beer-Lambert law.[7]

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

    • Set the desired wavelength range (e.g., 200-600 nm) and a suitable scan speed. For publication-quality data, a slow scan speed is recommended.[8]

  • Baseline Correction:

    • Fill a quartz cuvette (which is transparent to UV light) with the pure solvent that was used to prepare your sample. This is the "blank."

    • Place the blank cuvette in the sample holder.

    • Perform a baseline correction or "autozero" function on the instrument. This subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.[8][9]

  • Sample Measurement:

    • Empty the cuvette and rinse it once or twice with a small amount of your sample solution to avoid dilution errors.

    • Fill the cuvette with the sample solution. Ensure there are no air bubbles in the light path.

    • Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Recording:

    • Record the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Conclusion

The UV-Vis absorption properties of 7-alkoxy-quinolin-2(1H)-ones are governed by strong π→π* transitions with significant intramolecular charge transfer character. Key determinants of their absorption profiles include:

  • 7-Position Substituent: The electron-donating strength of the substituent is the primary factor controlling the λmax, with stronger donors causing significant bathochromic shifts.

  • Alkoxy Chain Length: The length of the n-alkoxy chain has a minimal effect on the absorption maximum in solution.

  • Solvent Polarity: These compounds typically exhibit positive solvatochromism, with λmax shifting to longer wavelengths in more polar solvents.

By understanding these fundamental relationships and employing rigorous experimental protocols, researchers can effectively characterize and compare these versatile molecules, paving the way for their rational design and application in advanced chemical and biological systems.

References

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances.
  • The Synthesis and Characterization of 7-Hydroxy-4- Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. AIP Publishing.
  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films.
  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. PubMed Central.
  • (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative.
  • Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[10]uril Complexes for. Rutgers University.

  • CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Labor
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PubMed Central.

  • Video: UV-Vis Spectroscopy of Dyes - Procedure. JoVE.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO -.
  • First-principles studies of substituent effects on squaraine dyes. PubMed Central.
  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-(3-bromopropoxy)-quinoline-2(1H)-one. As a research chemical, specific safety data sheets (SDS) and disposal protocols may be sparse. Therefore, this document synthesizes established principles for handling hazardous materials, drawing from the known risk profiles of its core chemical structures: the quinoline ring system and the halogenated alkyl chain. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Rationale for Classification

A thorough understanding of a compound's potential hazards is the foundation of safe disposal. Lacking a specific regulatory profile for 7-(3-bromopropoxy)-quinoline-2(1H)-one, we must assess it based on its constituent parts.

  • The Quinoline Core: The quinoline scaffold is a known hazardous moiety. Quinoline and its derivatives are recognized for their toxicity, potential carcinogenicity, and harm to aquatic life.[1][2][3] The 2-quinolone structure itself is classified as a hazardous chemical, known to cause skin and eye irritation and being harmful if swallowed.[4] Therefore, any compound containing this core structure must be handled as a hazardous substance, irrespective of its other functional groups.[5]

  • The Brominated Alkyl Chain: The presence of a carbon-bromine bond firmly classifies 7-(3-bromopropoxy)-quinoline-2(1H)-one as a halogenated organic compound .[6][7] The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations for the disposal of halogenated organic compounds due to their environmental persistence and the potential to form highly toxic byproducts, such as hydrobromic acid (HBr) and dioxins, during improper incineration.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk during all handling and disposal procedures.[5]

EquipmentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves, tested to EN 374 standard.[12]Prevents dermal absorption, as quinoline derivatives can be hazardous upon skin contact.[13] Inspect gloves for integrity before each use.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required if there is a splash hazard.[1][5]Protects against accidental splashes of solutions or contact with solid particulates, which can cause serious eye irritation.[14]
Skin & Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection All handling and weighing of the solid compound should occur within a certified chemical fume hood.[5][14]Prevents inhalation of airborne particles, which may cause respiratory irritation.[14]

Core Disposal Workflow

The following diagram outlines the logical decision-making process for the proper management of waste streams containing 7-(3-bromopropoxy)-quinoline-2(1H)-one.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Waste Generate Waste (Solid, Liquid, or Contaminated Labware) Segregate Segregate as HALOGENATED ORGANIC WASTE Waste->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid Solid Residue CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Solutions CollectTips Collect Contaminated Sharps/Labware in Labeled Container Segregate->CollectTips Contaminated Items Store Store in Designated Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store CollectTips->Store Pickup Request Pickup by Environmental Health & Safety (EHS) Store->Pickup Transport EHS Transports to Licensed Hazardous Waste Facility Pickup->Transport

Caption: Waste disposal workflow for 7-(3-bromopropoxy)-quinoline-2(1H)-ONE.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is crucial for safety and compliance.

Step 1: Waste Segregation

The single most important step is proper segregation. Halogenated organic wastes must be kept separate from all other waste streams, particularly non-halogenated solvents.[6][10][15]

  • Causality: Mixing halogenated and non-halogenated waste streams makes solvent recovery impossible and dramatically increases the cost and complexity of disposal, as the entire mixture must be treated as halogenated waste.[10][15]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect pure 7-(3-bromopropoxy)-quinoline-2(1H)-one, reaction residues, and contaminated absorbents (e.g., silica gel) in a dedicated, sealable container made of compatible material (e.g., HDPE - High-Density Polyethylene).[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, sealable waste container.[6] Do not mix with aqueous waste, acids, or bases.[6]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into direct contact with the chemical should be collected in a sealed bag or container and treated as solid hazardous waste.[1]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of waste handlers.[16][17]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[18]

  • Clearly write the full chemical name: "7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE ". Do not use abbreviations or chemical formulas.[16][18]

  • List all constituents and their approximate percentages, including solvents.[16]

Step 4: Interim Storage
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • The SAA must be at or near the point of waste generation.[16][17]

  • Ensure secondary containment (e.g., a larger bin or tray) is used for all liquid waste containers to mitigate spills.[11]

Step 5: Arranging for Final Disposal
  • Once the waste container is full or you have reached your lab's accumulation limit (e.g., 55 gallons total hazardous waste), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[16][17]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by licensed professionals who will transport it to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill and Exposure Management

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[19]

  • Carefully sweep or scoop the contaminated absorbent into a sealable container.[19]

  • Label the container as hazardous waste containing 7-(3-bromopropoxy)-quinoline-2(1H)-one.

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.[19]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14][20]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][20]

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-(2-Aminoethoxy)quinoline: A Precautionary Approach.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Environmental Health and Safety. Hazardous Waste Reduction.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Finar Limited. (2010). Material Safety Data Sheet - Quinoline.
  • Royal Society of Chemistry. (2019). Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET - 2-Hydroxyquinoline.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • RS CUBE. (2025). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs.
  • Unknown Source. Laboratory Waste Management Guidelines.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.